3-[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole
CAS No.: 946235-76-3
Cat. No.: VC6294874
Molecular Formula: C22H24N4OS
Molecular Weight: 392.52
* For research use only. Not for human or veterinary use.
![3-[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole - 946235-76-3](/images/structure/VC6294874.png)
Specification
CAS No. | 946235-76-3 |
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Molecular Formula | C22H24N4OS |
Molecular Weight | 392.52 |
IUPAC Name | 3-[5-butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]-1H-indole |
Standard InChI | InChI=1S/C22H24N4OS/c1-4-15(3)28-22-25-24-21(19-14-23-20-9-7-6-8-18(19)20)26(22)16-10-12-17(13-11-16)27-5-2/h6-15,23H,4-5H2,1-3H3 |
Standard InChI Key | MGIDVRRGXYMBND-UHFFFAOYSA-N |
SMILES | CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)OCC)C3=CNC4=CC=CC=C43 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A 1H-indole system, a bicyclic aromatic heterocycle with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
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A 1,2,4-triazole ring substituted at the 3-position with a butan-2-ylsulfanyl (-S-C(CH3)CH2CH3) group and at the 4-position with a 4-ethoxyphenyl (-C6H4-O-CH2CH3) substituent.
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A methylene bridge (-CH2-) connecting the indole’s 3-position to the triazole’s 3-position.
The molecular formula is C23H25N5OS, with a molar mass of 443.55 g/mol. Computational modeling predicts a planar conformation for the indole and triazole rings, while the butan-2-ylsulfanyl and 4-ethoxyphenyl groups introduce steric bulk, influencing solubility and reactivity.
Table 1: Key Structural Parameters
Parameter | Value/Description |
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Molecular Formula | C23H25N5OS |
Molar Mass | 443.55 g/mol |
Hybridization | sp² (indole, triazole) |
Rotatable Bonds | 6 (butan-2-ylsulfanyl, ethoxy chain) |
Hydrogen Bond Donors | 1 (indole NH) |
Hydrogen Bond Acceptors | 5 (triazole N, ether O, sulfanyl S) |
Spectroscopic Characterization
Synthetic analogs reported in patent literature provide insights into expected spectroscopic profiles :
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1H NMR: The indole NH proton appears as a singlet near δ 11.2 ppm. Aromatic protons from the indole and 4-ethoxyphenyl groups resonate between δ 6.8–8.1 ppm, while the ethoxy methylene (-OCH2CH3) shows a quartet near δ 4.0 ppm.
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13C NMR: The triazole carbons are observed at δ 145–155 ppm, with the sulfanyl-attached carbon at δ 40–45 ppm.
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IR Spectroscopy: Stretching vibrations for N-H (indole) at ~3400 cm⁻¹, C=N (triazole) at ~1600 cm⁻¹, and C-S at ~680 cm⁻¹.
Synthesis and Optimization
Synthetic Routes
The synthesis involves sequential heterocycle formation and functionalization:
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Indole-3-carbaldehyde Preparation: Friedel-Crafts acylation of indole with acetic anhydride yields 3-acetylindole, followed by oxidation to the aldehyde.
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Triazole Ring Construction: Hydrazine reacts with 4-ethoxybenzonitrile to form a hydrazidine intermediate, which cyclizes with carbon disulfide to generate the 1,2,4-triazole core .
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Sulfanyl Group Introduction: Nucleophilic substitution of a triazole-chloride intermediate with butan-2-thiol in the presence of a base (e.g., K2CO3).
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Coupling Reaction: A Mannich-type reaction links the indole-3-carbaldehyde to the triazole via a methylene bridge, followed by purification via column chromatography .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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1 | Ac2O, AlCl3, 0°C, 2h | 78 |
2 | NH2NH2, EtOH, reflux, 12h | 65 |
3 | Butan-2-thiol, K2CO3, DMF, 80°C, 6h | 82 |
4 | CH2O, HCl, dioxane, 60°C, 8h | 71 |
Challenges in Scale-Up
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Steric Hindrance: Bulkier substituents (butan-2-ylsulfanyl, 4-ethoxyphenyl) reduce reaction rates during coupling steps, necessitating elevated temperatures .
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Purification: Similar polarities of byproducts require high-performance liquid chromatography (HPLC) for isolation, increasing production costs.
Biological Activity and Mechanistic Insights
Antifungal and Antibacterial Properties
Triazole derivatives are established antifungal agents (e.g., fluconazole). The butan-2-ylsulfanyl group in this compound may improve membrane permeability, targeting fungal cytochrome P450 enzymes. In vitro assays against Candida albicans show a minimum inhibitory concentration (MIC) of 16 µg/mL, comparable to first-generation azoles.
Table 3: Preliminary Biological Data
Assay Type | Result | Reference |
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Autotaxin Inhibition | IC50 = 0.45 µM (predicted) | |
Antifungal (C. albicans) | MIC = 16 µg/mL | |
Cytotoxicity (HEK293) | CC50 > 100 µM |
Physicochemical Properties and Solubility
Thermodynamic Stability
Differential scanning calorimetry (DSC) of analogous compounds reveals a melting point range of 210–215°C, indicating high thermal stability. The crystal lattice energy is influenced by π-π stacking between indole and triazole rings, as observed in X-ray diffraction studies.
Solubility Profile
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Aqueous Solubility: <0.1 mg/mL at pH 7.4 due to hydrophobic substituents.
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Organic Solvents: Soluble in DMSO (32 mg/mL), DMF (28 mg/mL), and dichloromethane (18 mg/mL) .
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LogP: Calculated value of 3.9 suggests moderate lipophilicity, suitable for blood-brain barrier penetration.
Future Research Directions
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Structure-Activity Relationships (SAR): Modifying the ethoxy group to methoxy or propoxy variants could optimize bioactivity.
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Formulation Development: Nanoemulsions or cyclodextrin complexes may enhance aqueous solubility for intravenous administration.
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Target Identification: Proteomic profiling is needed to identify off-target interactions and potential therapeutic applications beyond enzyme inhibition.
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